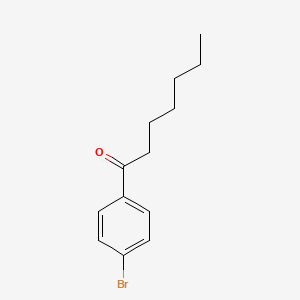

1-(4-Bromophenyl)heptan-1-one

Description

Significance of Bromoaryl Ketones in Synthetic Methodologies

Bromoaryl ketones are a class of organic compounds that have emerged as highly versatile building blocks in modern synthetic chemistry. Their significance stems from the presence of two key functional groups: a bromine atom attached to an aromatic ring and a ketone group. This unique combination allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex organic molecules. acs.org

One of the most important applications of bromoaryl ketones is in cross-coupling reactions. The carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium or copper, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov This has made bromoaryl ketones essential starting materials for the construction of biaryl compounds, which are common structural motifs in many pharmaceuticals and natural products. For example, the Suzuki coupling reaction of a bromoaryl ketone with a boronic acid can be used to form a new carbon-carbon bond, while the Buchwald-Hartwig amination can be used to introduce a nitrogen atom. orgsyn.org

The ketone functional group in bromoaryl ketones also offers a wide range of synthetic possibilities. It can be reduced to a secondary alcohol, which can then be used in a variety of subsequent reactions. nih.gov The ketone can also be converted to an amine via reductive amination, or it can be used as a handle for the introduction of other functional groups. Furthermore, the presence of the ketone group can influence the reactivity of the aromatic ring, directing electrophilic substitution reactions to specific positions.

Recent research has focused on the development of new and more efficient methods for the synthesis and functionalization of bromoaryl ketones. For example, new catalytic systems have been developed that allow for cross-coupling reactions to be carried out under milder conditions and with a broader range of substrates. acs.org In addition, new methods have been developed for the direct C-H functionalization of bromoaryl ketones, which avoids the need for pre-functionalized starting materials. researchgate.net These advances have further expanded the utility of bromoaryl ketones in organic synthesis and have opened up new avenues for the construction of complex molecules.

Historical Context of Related Alkyl Phenyl Ketones and Brominated Aromatics in Chemical Research

The development of synthetic organic chemistry is intrinsically linked to the study of fundamental compound classes, including alkyl phenyl ketones and brominated aromatics. These groups of molecules have played a pivotal role in shaping our understanding of chemical reactivity and have served as foundational building blocks in the synthesis of a vast array of more complex structures.

Alkyl phenyl ketones, for instance, have been at the heart of many classic organic reactions. The Friedel-Crafts acylation, discovered in the late 19th century, provided one of the first general methods for the synthesis of these compounds and remains a cornerstone of organic chemistry education and industrial practice. solubilityofthings.com The study of the reactivity of the carbonyl group in alkyl phenyl ketones has led to the development of numerous important transformations, such as the Clemmensen and Wolff-Kishner reductions, which allow for the conversion of the ketone to a methylene (B1212753) group. Furthermore, the enolates derived from alkyl phenyl ketones have been extensively used in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and alkylations. nih.gov The historical common naming of ketones, such as "acetone" for propanone, reflects their early discovery and importance in the nascent field of organic chemistry. tiwariacademy.com

Brominated aromatic compounds also have a long and storied history in chemical research. The discovery of methods for the selective bromination of aromatic rings was a major breakthrough that enabled the synthesis of a wide range of substituted aromatic compounds. These compounds have found application in a diverse range of fields, from pharmaceuticals and agrochemicals to materials science. The development of organometallic chemistry, particularly the use of Grignard reagents and organolithium compounds, was greatly facilitated by the availability of brominated aromatic starting materials. More recently, the advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, has revolutionized the use of brominated aromatics in synthesis, allowing for the construction of complex molecular architectures with unprecedented efficiency and precision. acs.orgnih.gov

The combination of these two important classes of compounds in the form of bromoaryl ketones has created a powerful synthetic platform that continues to be exploited by chemists today. The historical development of the chemistry of both alkyl phenyl ketones and brominated aromatics has provided the foundation for the modern synthetic methods that are now used to manipulate and functionalize these versatile building blocks.

Scope and Objectives of Research on 1-(4-Bromophenyl)heptan-1-one

The research focused on this compound is multifaceted, primarily driven by its potential as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules. The presence of both a bromoaryl group and a ketone functionality within the same molecule provides a rich platform for a variety of chemical transformations.

One of the primary objectives of research on this compound is to explore its utility in the synthesis of novel heterocyclic compounds. organic-chemistry.org The ketone group can serve as a handle for the construction of various ring systems through reactions such as the Paal-Knorr synthesis for pyrroles and furans, or the Hantzsch pyridine (B92270) synthesis. The bromine atom, in turn, can be utilized in subsequent cross-coupling reactions to further functionalize the resulting heterocyclic core. This approach allows for the generation of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Another key area of investigation is the use of this compound as a starting material for the synthesis of liquid crystals. The long alkyl chain and the rigid phenyl ring are structural features that are often found in liquid crystalline materials. By modifying the structure of this compound, for example, by introducing other functional groups or by extending the alkyl chain, it may be possible to design and synthesize new materials with desirable liquid crystalline properties.

The following table provides a list of related compounds and their relevance to the research on this compound:

| Compound | Relevance |

| 1-(4-Bromophenyl)heptan-1-ol (B8711086) | A potential reduction product of this compound, which can be used as a chiral building block. nih.gov |

| 1-(4-Bromophenyl)ethanone | A related bromoaryl ketone that has been extensively studied and serves as a benchmark for the reactivity of this class of compounds. solubilityofthings.com |

| 1-(4-Bromophenoxy)heptane | An isomer of this compound that has been investigated for its potential biological activities. |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVBFPQTLJKTLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379670 | |

| Record name | 1-(4-bromophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99474-02-9 | |

| Record name | 1-(4-bromophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1 4 Bromophenyl Heptan 1 One

Direct Acylation Approaches Utilizing Bromobenzene (B47551) Derivatives

Direct acylation of a pre-functionalized aromatic ring is often the most straightforward route to aromatic ketones. These methods involve the electrophilic substitution of an acyl group onto the bromobenzene nucleus.

The Friedel-Crafts acylation, a reaction first discovered in 1877, remains a fundamental method for forming carbon-carbon bonds with aromatic rings. nih.gov This electrophilic aromatic substitution reaction is typically used to introduce an acyl group (R-C=O) to an aromatic substrate using an acid chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. nih.govlibretexts.org

For the synthesis of 1-(4-bromophenyl)heptan-1-one, this strategy involves the reaction of bromobenzene with heptanoyl chloride. A strong Lewis acid, most commonly aluminum trichloride (B1173362) (AlCl₃), is used to activate the heptanoyl chloride, generating a highly electrophilic heptanoyl-acylium ion (CH₃(CH₂)₅CO⁺). tcd.ie The electron-rich aromatic ring of bromobenzene then attacks this acylium ion. tcd.ie The bromine atom on the benzene (B151609) ring is an ortho-, para-directing group, but it is also deactivating. Due to steric hindrance from the bromine atom and the acyl group, the para-substituted product, this compound, is predominantly formed. The reaction typically proceeds by warming the mixture to facilitate the substitution. uni-siegen.de Following the electrophilic addition, a proton is removed from the ring to restore aromaticity, a step facilitated by the Lewis acid complex. tcd.ie The final product is obtained after a workup procedure involving quenching with ice and water to decompose the aluminum chloride complex. uni-siegen.de

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

| Aromatic Substrate | Bromobenzene | Starting material containing the bromophenyl moiety. |

| Acylating Agent | Heptanoyl Chloride | Source of the heptanoyl group. |

| Catalyst | Aluminum Trichloride (AlCl₃) | Lewis acid to generate the acylium ion electrophile. tcd.ie |

| Solvent | Dichloromethane or excess Bromobenzene | Reaction medium; must be inert to reaction conditions. |

| Temperature | 50-60 °C | To overcome the activation energy of the deactivated ring. uni-siegen.de |

| Workup | Ice/Water, followed by acid | To decompose the catalyst-ketone complex and separate phases. uni-siegen.de |

While classic Friedel-Crafts acylation is robust, alternatives have been developed to overcome some of its limitations, such as the need for stoichiometric amounts of often moisture-sensitive catalysts. One alternative involves the use of acid anhydrides in conjunction with a Lewis acid, which can sometimes offer milder reaction conditions. nih.gov Another approach is the use of solid acid catalysts or zeolites, which can facilitate easier separation and catalyst recycling, aligning with principles of green chemistry. For substrates like bromobenzene, high-performance catalysts are necessary due to the ring's deactivation.

Functional Group Interconversion and Modification of Related Ketones

An alternative to direct acylation is the synthesis of the target ketone through the chemical modification of a related precursor that already contains the desired carbon skeleton.

The oxidation of secondary alcohols to ketones is a highly reliable and widely used transformation in organic synthesis. In this approach, the precursor alcohol, 1-(4-bromophenyl)heptan-1-ol (B8711086), is first synthesized. nih.gov This can be readily achieved via the Grignard reaction between 4-bromobenzaldehyde (B125591) and hexylmagnesium bromide or, alternatively, between phenylmagnesium bromide and heptanal, followed by bromination of the resulting alcohol.

Once 1-(4-bromophenyl)heptan-1-ol is obtained, it can be oxidized to the target ketone, this compound. nih.gov A variety of oxidizing agents can accomplish this transformation. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in sulfuric acid and acetone) are effective. orgsyn.org The Jones oxidation is particularly efficient for converting secondary alcohols to ketones. orgsyn.org Other modern and milder oxidation methods include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation. These methods are often preferred for sensitive substrates as they operate under non-aqueous and near-neutral pH conditions.

Table 2: Common Reagents for Oxidation of 1-(4-Bromophenyl)heptan-1-ol

| Reagent System | Description | Typical Conditions |

| Jones Reagent | A solution of chromium trioxide in aqueous sulfuric acid. | Acetone, 0 °C to room temperature. orgsyn.org |

| Pyridinium Chlorochromate (PCC) | A milder, more selective chromium-based oxidant. | Dichloromethane, room temperature. |

| Swern Oxidation | Activated DMSO acts as the oxidant. | Dichloromethane, low temperature (-78 °C), followed by addition of base. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound. | Dichloromethane, room temperature. |

Synthesizing the target ketone can also begin from a smaller, commercially available ketone like 4-bromoacetophenone. orgsyn.org This strategy requires methods for carbon chain elongation. Several classic organic reactions can be employed to add the necessary five additional carbons to the acetyl group.

One common approach is a multi-step sequence starting with a Grignard reaction. 4-Bromoacetophenone can be reacted with a five-carbon Grignard reagent, such as pentylmagnesium bromide, to form a tertiary alcohol. This alcohol can then undergo dehydration to an alkene, followed by hydrogenation of the double bond to yield the saturated carbon chain. A final oxidation step would be required to re-form the ketone at the desired position, making this route somewhat lengthy.

A more direct elongation might involve the alpha-alkylation of an enolate derived from 4-bromoacetophenone, though polyalkylation can be a competing side reaction. Alternatively, a directed aldol (B89426) condensation with pentanal, followed by dehydration and reduction of the resulting α,β-unsaturated ketone, provides another viable pathway to extend the carbon chain.

Emerging and Sustainable Synthetic Methodologies for Brominated Ketones

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce the use of hazardous reagents and improve atom economy. Several "green" methods for bromination and the synthesis of ketones are emerging. researchgate.net Oxidative bromination, which avoids the direct use of hazardous molecular bromine, is a key area of development. researchgate.net

Recent research has shown the efficacy of aerobic bromination systems, which use oxygen from the air as the terminal oxidant. acs.org For instance, a transition-metal-free aerobic bromination catalyzed by an ionic liquid has been developed, which can use either HBr or NaBr as the bromine source. acs.orgnih.gov Such methods are chemo-selective and can be applied to the bromination of various aromatic compounds and ketones. acs.orgnih.gov Another sustainable approach involves using a bromide/bromate couple in an aqueous medium, which serves as a non-hazardous brominating agent for ketones and other organic compounds. researchgate.net Furthermore, systems like the recyclable CaBr₂–Br₂ in water have been developed for the efficient bromination of industrially important aromatic compounds without the need for metal catalysts or organic solvents. rsc.org These methodologies represent the future of chemical synthesis, where environmental impact is a critical consideration in the design of synthetic routes for compounds like this compound.

Catalytic Methods for C-C Bond Formation (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Several palladium-catalyzed methods can be effectively applied to construct the this compound framework. These reactions typically involve the coupling of an aryl halide (or a derivative) with a suitable coupling partner, offering a versatile and efficient route to the desired ketone.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, coupling an organoboron compound with an organohalide. wikipedia.orgscirp.org For the synthesis of this compound, this could involve the reaction of a (4-bromophenyl)boronic acid derivative with heptanoyl chloride, or conversely, 4-bromobenzoyl chloride with a heptylboronic acid derivative. The reaction is known for its mild conditions and high functional group tolerance. libretexts.org A one-pot procedure for the synthesis of aryl ketones via Suzuki coupling has been developed, where aromatic acids are converted to reactive triazine esters in situ, which then couple with aryl boronic acids. organic-chemistry.org

Heck-Type Acylation: The Heck reaction traditionally involves the coupling of an aryl halide with an alkene. organic-chemistry.orgchemie-brunschwig.ch A novel Heck-type acylation has been developed for the synthesis of alkyl aryl ketones. liverpool.ac.uk This method utilizes the in-situ formation of an enamine from an aldehyde (like heptanal) and a secondary amine (e.g., pyrrolidine), which then acts as an electron-rich olefin in a regioselective Heck coupling with an aryl chloride. liverpool.ac.uk This strategy provides a direct route to the ketone from an aldehyde precursor.

Sonogashira Coupling: While the Sonogashira coupling is primarily known for forming C(sp)-C(sp2) bonds to create alkynes, variations of this reaction can lead to ketones. A carbonylative Sonogashira coupling, for instance, incorporates a carbonyl group between the aryl and alkynyl fragments to yield α,β-alkynyl ketones. rsc.orgacs.orgresearchgate.net A subsequent reduction of the triple bond would then lead to the saturated alkyl chain of this compound. Another approach involves the coupling of aryl iodides with ynol ethers, which can rearrange to form ketenes, versatile intermediates for ketone synthesis. nih.gov

Palladium-Catalyzed Coupling with Acyl Anion Equivalents: An alternative palladium-catalyzed approach involves the coupling of aryl bromides with acyl anion equivalents, such as N-tert-butylhydrazones. organic-chemistry.org This method allows for the formation of the ketone's C-C bond under relatively mild conditions and with good functional group compatibility. The reaction proceeds through the formation of an N-tert-butyl azo compound, which then isomerizes to the corresponding hydrazone and is subsequently hydrolyzed to the ketone. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Reactions for Aryl Ketone Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Aryl Source | Acyl/Alkyl Source | Catalyst System (Typical) | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid / Aryl halide | Acyl halide / Alkylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance. wikipedia.orgscirp.orgorganic-chemistry.org |

| Heck-Type Acylation | Aryl halide | Aldehyde (forms enamine in situ) | Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., P(t-Bu)₃) | Direct synthesis from aldehydes. liverpool.ac.uk |

| Carbonylative Sonogashira | Aryl halide | Terminal alkyne, CO | Pd or Ni catalyst, Ligand | Forms α,β-alkynyl ketones as intermediates. rsc.orgacs.orgresearchgate.net |

| Coupling with Acyl Anion Equivalents | Aryl bromide | N-tert-butylhydrazone | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., DPEphos) | Avoids the use of organometallic reagents. organic-chemistry.org |

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies by combining multiple reaction steps in a single flask without the isolation of intermediates. This approach reduces waste, saves time, and can lead to complex molecules from simple starting materials.

One-Pot Syntheses: Several one-pot methods for the preparation of aryl ketones have been reported. For example, a system using InCl₃/Et₃SiH allows for the synthesis of aryl ketones through a sequential ionic hydrogenation reaction, where the solvent choice dictates the final product. nih.gov Another one-pot approach involves the palladium-mediated reaction of allyl alcohols with aryl ketones to form 1,5-diketones. rsc.org While not directly yielding the target molecule, these strategies highlight the potential for tandem reactions to construct the desired heptanone side chain.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. mdpi.com While a direct MCR for this compound is not prominently described, MCRs are used to synthesize complex heterocyclic structures starting from simpler ketones or aldehydes. For instance, a one-pot, four-component synthesis of β-acetamido carbonyl compounds has been developed, which can utilize 4-bromobenzaldehyde as a starting component. tubitak.gov.tr Another example is the pseudo-multicomponent synthesis of N-aroylmethyl-4-arylimidazoles, which starts from an aroylmethyl bromide like 2-bromo-1-(4-bromophenyl)ethan-1-one. mdpi.com These examples demonstrate the power of MCRs to build molecular complexity around a core (4-bromophenyl)ketone structure.

Table 2: Examples of One-Pot and Multicomponent Reactions for Ketone Synthesis This table is interactive. You can sort and filter the data.

| Strategy | Starting Materials Example | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| One-Pot Reductive Cyclization | - | InCl₃/Et₃SiH | Aryl Ketones / O-Heterocycles | nih.gov |

| One-Pot Palladium-Mediated Reaction | Allyl alcohol, Aryl ketone | Palladium catalyst | 1,5-Diketones | rsc.org |

| Multicomponent Reaction | Aldehyde, Enolizable ketone, Acetyl chloride, Acetonitrile | Zn(HSO₄)₂ or Co(HSO₄)₂ | β-Acetamido carbonyl compounds | tubitak.gov.tr |

| Pseudo-Multicomponent Reaction | Aroylmethyl bromide, Amidine | - | N-Aroylmethyl-4-arylimidazoles | mdpi.com |

Chemo- and Regioselective Synthesis Considerations

Chemo- and regioselectivity are crucial aspects in the synthesis of substituted aromatic compounds like this compound to ensure the formation of the desired isomer and to avoid unwanted side reactions.

Regioselectivity in Friedel-Crafts Acylation: The classical Friedel-Crafts acylation of bromobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst like AlCl₃ is a direct method for synthesizing this compound. wikipedia.orgorganic-chemistry.orgmiracosta.edu However, this reaction can potentially yield two isomers: the desired para-substituted product and the ortho-substituted isomer. The bromine atom is an ortho, para-directing group, but due to steric hindrance from the bromine atom, the para product is generally favored and often the major product. Careful control of reaction conditions is necessary to maximize the yield of the desired 4-bromo isomer.

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in a molecule containing both an aldehyde and a ketone, a selective reaction at one carbonyl group would be a display of chemoselectivity. In the context of synthesizing this compound, if a precursor contains other functional groups, the chosen synthetic route must be chemoselective to avoid their transformation. Palladium-catalyzed reactions often exhibit high chemoselectivity, tolerating a wide range of functional groups on the coupling partners. wikipedia.orgscirp.org

Selective Transformations on the Aryl Ring: Advanced methods can also be employed for the selective functionalization of the aromatic ring. For example, the chemo- and regioselective hydroxylation or chlorination of N-(4-substituted-aryl) nitrones has been demonstrated, providing a route to introduce substituents at specific positions on the aryl ring. gavinpublishers.com Such strategies could be envisioned for the late-stage functionalization of a phenylheptanone precursor.

Reaction Pathways and Mechanistic Investigations of 1 4 Bromophenyl Heptan 1 One

Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) in 1-(4-bromophenyl)heptan-1-one is a primary site for chemical reactions due to the electrophilic nature of the carbonyl carbon. jackwestin.com This electrophilicity arises from the polarization of the carbon-oxygen double bond, rendering the carbon atom susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. jackwestin.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol product.

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that react with ketones to form tertiary alcohols. In the case of this compound, reaction with a Grignard reagent, such as methylmagnesium bromide, would proceed through the nucleophilic addition of the methyl group to the carbonyl carbon. Subsequent workup with aqueous acid neutralizes the intermediate magnesium alkoxide to produce 1-(4-bromophenyl)-1-methylheptan-1-ol. masterorganicchemistry.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to ketones results in the formation of cyanohydrins. pressbooks.pub This reaction is typically base-catalyzed to generate the cyanide ion (CN-), a potent nucleophile. pressbooks.pub The cyanide ion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral cyanoalkoxide intermediate. libretexts.org This intermediate is then protonated by a molecule of HCN, regenerating the cyanide catalyst and yielding the cyanohydrin, 2-(4-bromophenyl)-2-hydroxyoctanenitrile. libretexts.orgyoutube.com The formation of cyanohydrins is a reversible process. pressbooks.pub

| Reaction | Reagent | Product |

|---|---|---|

| Grignard Addition | CH₃MgBr, then H₃O⁺ | 1-(4-Bromophenyl)-1-methylheptan-1-ol |

| Cyanohydrin Formation | HCN, KCN (catalyst) | 2-(4-Bromophenyl)-2-hydroxyoctanenitrile |

Condensation Reactions

Aldol (B89426) condensation is a crucial carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. wikipedia.orglibretexts.org While this compound can act as the carbonyl component, it can also form an enolate at the α-carbon of the heptyl chain.

Aldol Condensation involving Analogous Compounds: In a mixed or crossed aldol condensation, an enolate of one carbonyl compound reacts with another carbonyl compound. libretexts.org For a reaction to be synthetically useful and avoid a complex mixture of products, typically one of the carbonyl partners cannot form an enolate (i.e., it has no α-hydrogens). lumenlearning.com A relevant example is the Claisen-Schmidt condensation, where a ketone reacts with an aromatic aldehyde that lacks α-hydrogens. libretexts.orglumenlearning.com For instance, the enolate of an aliphatic ketone can react with benzaldehyde (B42025). Analogously, the enolate of this compound could react with an aldehyde like benzaldehyde in the presence of a base. The resulting β-hydroxy ketone can then undergo dehydration, often promoted by heat, to form a conjugated α,β-unsaturated ketone. lumenlearning.com

Reduction Reactions

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent employed.

Reduction to Alcohols: Sodium borohydride (B1222165) (NaBH₄) is a selective reducing agent that converts ketones to secondary alcohols. masterorganicchemistry.comncert.nic.in It functions as a source of hydride ions (H⁻). libretexts.org The hydride attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol) to give the secondary alcohol, 1-(4-bromophenyl)heptan-1-ol (B8711086). chemistrysteps.comyoutube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also achieve this transformation. libretexts.org

Reduction to Alkanes: The complete reduction of the carbonyl group to a methylene group (CH₂) can be accomplished through methods like the Clemmensen reduction. wikipedia.org This reaction is particularly effective for aryl-alkyl ketones and is carried out using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in Subjecting this compound to Clemmensen conditions would yield 1-bromo-4-heptylbenzene. youtube.comjuniperpublishers.comjuniperpublishers.com The harsh acidic conditions of this reaction limit its use to substrates that are not acid-sensitive. wikipedia.org An alternative for acid-sensitive substrates is the Wolff-Kishner reduction, which uses a strong base.

| Reaction | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄, CH₃OH | 1-(4-Bromophenyl)heptan-1-ol |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-Bromo-4-heptylbenzene |

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds. The aryl bromide in this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org this compound can be coupled with an arylboronic acid, such as phenylboronic acid, to synthesize 1-(biphenyl-4-yl)heptan-1-one. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For example, this compound could be reacted with styrene (B11656) in the presence of a palladium catalyst like palladium(II) acetate (B1210297) and a base such as triethylamine. wikipedia.org This would result in the formation of a stilbene (B7821643) derivative, 1-(4-styrylphenyl)heptan-1-one. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org

| Reaction | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(Biphenyl-4-yl)heptan-1-one |

| Heck Reaction | Styrene | Pd(OAc)₂ / Et₃N | 1-(4-Styrylphenyl)heptan-1-one |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Ligand / NaOt-Bu | 1-(4-(Phenylamino)phenyl)heptan-1-one |

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgjk-sci.com this compound could be reacted with a primary or secondary amine, such as aniline, in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide) to form an N-aryl product, 1-(4-(phenylamino)phenyl)heptan-1-one. libretexts.orgyoutube.com The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgjk-sci.com

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com

In this compound, the heptanoyl group is an electron-withdrawing group. However, it is only moderately deactivating and is positioned para to the bromine atom. For a typical SNAr reaction to proceed under standard conditions, a stronger electron-withdrawing group is generally required. chemistrysteps.comyoutube.com Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under conditions where substrates like 1-bromo-4-nitrobenzene (B128438) would readily react. youtube.comyoutube.com The reaction would necessitate extremely harsh conditions or the use of very powerful nucleophiles.

Alpha-Halogenation Reactions of Ketones

The alpha-halogenation of ketones is a fundamental transformation in organic chemistry that involves the substitution of a hydrogen atom at the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. libretexts.orgwikipedia.org This reaction can be conducted under either acidic or basic conditions, each proceeding through a distinct reactive intermediate. wikipedia.org For an unsymmetrical ketone like this compound, which has two different α-carbons (the benzylic -CH2- group and the methylene group of the heptyl chain), the regioselectivity of the halogenation is a key consideration.

Under acidic conditions, the reaction typically proceeds through an enol intermediate. masterorganicchemistry.compressbooks.pub The formation of the enol is the rate-determining step, and the reaction rate is independent of the halogen concentration. pressbooks.publibretexts.org Generally, acid-catalyzed halogenation favors the formation of the more substituted enol, which is thermodynamically more stable. bham.ac.ukjove.com For this compound, this would suggest a preference for halogenation at the benzylic position, as the resulting enol would be conjugated with the aromatic ring.

Achieving selective monobromination at the α-carbon of a ketone is a common objective in synthetic organic chemistry. nih.gov Under acidic conditions, the introduction of a single bromine atom is generally favored because the electron-withdrawing nature of the halogen deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.org This allows for the isolation of the mono-halogenated product in good yield. quora.com

For a compound like this compound, selective monobromination would be expected to occur at the benzylic position (the carbon adjacent to both the carbonyl and the phenyl ring) under acidic catalysis. This is because the enol intermediate leading to this product is stabilized by conjugation with the aromatic ring. Common reagents for this transformation include bromine in acetic acid. masterorganicchemistry.comlibretexts.org

While no specific studies on this compound were found, the alpha-bromination of acetophenone (B1666503) is a well-documented and analogous reaction. The conditions used for acetophenone can be extrapolated to predict the likely conditions for the bromination of this compound.

Table 1: Illustrative Conditions for Alpha-Bromination of Acetophenone

| Reagent/Catalyst | Solvent | Temperature | Yield of α-Bromoacetophenone |

| Br₂ | Acetic Acid | Room Temperature | 72% libretexts.org |

| Pyridinium (B92312) tribromide | Acetic Acid | 90 °C | >80% researchgate.net |

This table presents data for the alpha-bromination of acetophenone as a representative example due to the absence of specific data for this compound.

When the α-carbon of a ketone is a prochiral center (meaning it has two different substituents and two hydrogens), its halogenation can lead to the formation of a new stereocenter. In the case of this compound, the benzylic α-carbon is prochiral. The acid-catalyzed halogenation proceeds through a planar enol intermediate. libretexts.org The subsequent attack of the halogen on this achiral enol can occur from either face with equal probability, leading to a racemic mixture of the two possible enantiomers of the α-bromo ketone. libretexts.org

Therefore, the alpha-bromination of this compound at the benzylic position is expected to produce a racemic mixture of (R)-2-bromo-1-(4-bromophenyl)heptan-1-one and (S)-2-bromo-1-(4-bromophenyl)heptan-1-one. Achieving stereoselectivity in such reactions typically requires the use of chiral catalysts or reagents that can create a chiral environment around the enol intermediate, influencing the direction of the halogen attack. acs.org

Elucidation of Reaction Mechanisms and Transition State Analysis

The mechanism of acid-catalyzed alpha-bromination of a ketone like this compound involves several key steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. libretexts.orgyoutube.com This increases the electrophilicity of the carbonyl carbon and facilitates the enolization process.

Enol formation: A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and the neutral enol intermediate. libretexts.orgyoutube.com This is the slow, rate-determining step of the reaction. libretexts.org

Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). youtube.com This step forms the new carbon-bromine bond and a protonated carbonyl group.

Deprotonation: A base removes the proton from the carbonyl oxygen to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product. youtube.com

Kinetic studies of similar ketones, such as acetone, have provided strong evidence for this mechanism. The observation that the rate of halogenation is dependent on the concentrations of the ketone and the acid, but not the halogen, supports the idea that enol formation is the rate-limiting step. pressbooks.publibretexts.org

Transition State Analysis:

While specific transition state analysis for the alpha-bromination of this compound is not available, computational studies on simpler ketones provide insights into the energetics of the reaction. The transition state for the enolization step is thought to resemble the enolate ion. mcmaster.ca For the bromination step itself (the attack of the enol on bromine), the transition state involves the simultaneous formation of the C-Br bond and the breaking of the Br-Br bond. Computational chemistry can be used to model these transition states to understand the activation energies and reaction kinetics. researchgate.net Such calculations help in predicting the regioselectivity and stereoselectivity of the reaction.

Advanced Spectroscopic and Analytical Methodologies for 1 4 Bromophenyl Heptan 1 One

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Ionization (API-MS)

Electrospray Ionization (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of moderately polar organic compounds like 1-(4-bromophenyl)heptan-1-one, as it can generate gas-phase ions from thermally labile molecules with minimal fragmentation nih.gov. In ESI-MS analysis, a dilute solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets nih.gov. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, analysis in positive ion mode is typical. The carbonyl oxygen of the ketone is susceptible to protonation, leading to the formation of a prominent protonated molecule, designated as [M+H]⁺. Given the molecular formula C₁₃H₁₇BrO, the monoisotopic mass is approximately 268.05 Da. Therefore, the ESI-MS spectrum would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) with major peaks at m/z 269 and m/z 271. The formation of adducts with other cations present in the solvent, such as sodium ([M+Na]⁺), is also possible. Atmospheric Pressure Ionization (API) techniques, which include ESI, are designed to interface liquid chromatography with mass spectrometry, allowing for the analysis of complex mixtures nih.gov.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the connectivity of atoms within a molecule by analyzing its fragmentation patterns nih.gov. In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound, selected in the first stage of the mass spectrometer, is subjected to collision-induced dissociation (CID).

The fragmentation of ketones is well-characterized and typically involves cleavages adjacent to the carbonyl group. For this compound, the most likely fragmentation pathways would involve α-cleavage. This can result in two primary fragmentation routes:

Loss of the hexyl radical (•C₆H₁₃): Cleavage of the bond between the carbonyl carbon and the alkyl chain results in the formation of the highly stable 4-bromobenzoyl cation. This fragment would produce a characteristic isotopic doublet at m/z 183/185.

Loss of the bromophenyl radical (•C₆H₄Br): Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of the heptanoyl cation (C₇H₁₃O⁺) at m/z 113.

The systematic investigation of fragmentation patterns of related ketone analogues confirms that α-cleavage of the carbon bond adjacent to the cyclohexanone moiety is a characteristic pathway mdpi.com. These predictable fragmentation patterns are crucial for the unambiguous identification of the compound in complex matrices.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

| 269/271 ([M+H]⁺) | 4-Bromobenzoyl cation | 183/185 | C₆H₁₄ |

| 269/271 ([M+H]⁺) | Heptanoyl cation | 113 | C₆H₅Br |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule rsc.org. Unlike nominal mass measurements, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. This capability is indispensable for confirming the identity of newly synthesized compounds or for identifying unknowns.

The theoretical monoisotopic mass of the neutral molecule this compound (C₁₃H₁₇⁷⁹BrO) is 268.04628 Da. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure this mass with an accuracy in the low parts-per-million (ppm) range rsc.org. The high-resolution measurement of the protonated molecule [M+H]⁺ would yield an exact mass of approximately 269.05411 Da. This precise measurement allows for the confident assignment of the elemental formula C₁₃H₁₈BrO⁺, thereby confirming the compound's identity and purity.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy (FT-IR, ATR-IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. Both Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR-IR) spectroscopy are commonly used for this purpose mdpi.comnih.gov. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1685-1665 cm⁻¹. This is characteristic of an aryl ketone, where conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone.

Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stronger bands corresponding to the stretching of C-H bonds in the heptyl chain are expected in the range of 2960-2850 cm⁻¹.

Aromatic C=C Stretch: Medium to weak intensity bands appear in the 1600-1450 cm⁻¹ region, indicating the presence of the benzene (B151609) ring.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 600-500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | Stretch | 1685 - 1665 | Strong |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-Br | Stretch | 600 - 500 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations researchgate.net. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, the Raman spectrum would be expected to show:

A strong signal for the symmetric stretching of the benzene ring.

The C=O stretching vibration, which is also typically Raman active.

Prominent signals from the C-H stretching modes of the alkyl chain.

Vibrations associated with the C-Br bond.

The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation uantwerpen.be.

Chromatographic Separation Techniques in Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation, purification, and purity assessment of synthesized organic compounds like this compound.

Thin-Layer Chromatography (TLC) is often used for rapid reaction monitoring and preliminary purity checks. It involves spotting the sample on a plate coated with an adsorbent (like silica gel) and developing it with a suitable solvent system. The position of the spot, identified by its retention factor (Rf), gives an indication of polarity and purity.

Flash Column Chromatography is a preparative technique used for the purification of the compound from reaction mixtures rsc.org. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). Fractions are collected and analyzed (often by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for assessing the final purity of the compound researchgate.net. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), would be suitable for this compound. The compound's purity can be quantified by integrating the area of its peak in the chromatogram, typically detected by a UV detector set to a wavelength where the aromatic ring absorbs strongly (around 254 nm) rsc.org.

| Technique | Purpose | Stationary Phase | Typical Mobile Phase |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity check | Silica Gel | Hexane/Ethyl Acetate (B1210297) |

| Flash Column Chromatography | Purification, Isolation | Silica Gel | Hexane/Ethyl Acetate gradient |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Quantification | C18 | Acetonitrile/Water |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the mass spectrometer fragments the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

In a typical GC-MS analysis, this compound would be introduced into a GC equipped with a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The compound would travel through the column under a programmed temperature gradient, and its retention time would be recorded. Upon elution, it enters the mass spectrometer, which typically operates in electron ionization (EI) mode. The high energy of electron bombardment (commonly 70 eV) causes the molecule to ionize and fragment in a reproducible manner raco.cat.

The fragmentation pattern is key to structural elucidation whitman.educhemguide.co.uk. For this compound, the molecular ion peak ([M]⁺) would be expected, showing the characteristic isotopic pattern of a bromine-containing compound (approximately equal intensity for M and M+2). Key fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group and cleavage at various points along the heptyl chain libretexts.org.

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Fragmentation Pathway |

| 268/270 | Molecular Ion | [C₁₃H₁₇BrO]⁺ | Ionization without fragmentation |

| 183/185 | Bromobenzoyl cation | [C₇H₄BrO]⁺ | Alpha-cleavage, loss of hexyl radical (•C₆H₁₃) |

| 155/157 | Bromophenyl cation | [C₆H₄Br]⁺ | Loss of CO from the bromobenzoyl cation |

| 99 | Heptanoyl cation | [C₇H₁₃O]⁺ | Cleavage of the bond between the carbonyl carbon and the aromatic ring |

| 57 | Butyl cation | [C₄H₉]⁺ | Cleavage within the alkyl chain (a common fragment for alkanes) whitman.edu |

This table is based on established fragmentation principles of aromatic ketones and alkyl chains.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of compounds that may not be suitable for GC-MS due to low volatility or thermal instability. LC-MS combines the powerful separation capabilities of high-performance liquid chromatography with the sensitive and selective detection of mass spectrometry nih.gov. This technique is highly effective for both qualitative and quantitative analysis of this compound in complex mixtures scribd.com.

A common approach for analyzing this compound would involve reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase lcms.cz. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency nih.gov.

After chromatographic separation, the eluent is directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺, with minimal fragmentation nih.gov. This makes it highly effective for confirming the molecular weight of the analyte. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is selected and fragmented to produce a characteristic spectrum mdpi.com.

Table 2: Illustrative LC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) lcms.cz |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a higher concentration of A to a higher concentration of B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Primary Ion Detected | [M+H]⁺ (m/z 269/271) |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds like this compound ethernet.edu.et. By separating the target compound from impurities, starting materials, and byproducts, HPLC with a suitable detector (such as a UV detector set to the absorbance maximum of the bromophenyl chromophore) allows for precise quantification of purity.

For purity analysis, a reverse-phase C18 column is typically employed with a gradient elution of water and acetonitrile or methanol. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its percentage purity.

While this compound is an achiral molecule, the topic of chiral separations is highly relevant to its chemistry, particularly concerning its reduction product, 1-(4-bromophenyl)heptan-1-ol (B8711086), which is chiral. The stereoselective synthesis or separation of this alcohol is often a key objective. Chiral HPLC is the primary method for separating enantiomers shimadzu.com. This can be achieved using a chiral stationary phase (CSP), such as a column based on derivatized cellulose or amylose nih.govresearchgate.net. The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and enabling their separation and quantification.

Table 3: Representative HPLC Conditions for Purity and Chiral Analysis

| Parameter | Purity Analysis | Chiral Separation of 1-(4-bromophenyl)heptan-1-ol |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, like Chiralpak®) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water gradient | Isocratic mixture of n-Hexane and Isopropyl Alcohol (e.g., 90:10 v/v) researchgate.net |

| Detector | UV Detector (e.g., at 254 nm) | UV Detector (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Objective | Quantify impurities and determine percentage purity | Separate and quantify the (R)- and (S)-enantiomers |

Hyphenated Techniques and Advanced Data Analysis

To gain a complete and unambiguous understanding of this compound, data from multiple analytical techniques are often integrated. Furthermore, statistical methods can be applied to large analytical datasets to extract meaningful patterns related to quality control and sample classification.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The definitive confirmation of the structure of this compound is achieved not by a single technique, but by the synergistic integration of data from several spectroscopic methods. This comprehensive approach ensures that every part of the molecule's structure is accounted for, leaving no ambiguity mdpi.comdntb.gov.ua.

Mass spectrometry (GC-MS or LC-MS) provides the molecular weight and elemental composition (particularly the presence of bromine from its isotopic pattern). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) reveals the carbon-hydrogen framework, showing the connectivity of atoms. For this compound, ¹H NMR would show characteristic signals for the aromatic protons (with splitting patterns indicating their relative positions) and distinct signals for the protons of the heptyl chain. ¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbon, aromatic carbons, and aliphatic carbons. Infrared (IR) spectroscopy is used to identify functional groups, and would show a strong, characteristic absorption band for the carbonyl (C=O) group. When combined, these techniques provide unequivocal proof of the compound's identity and structure.

Table 4: Contribution of Different Spectroscopic Techniques to Structural Elucidation

| Technique | Information Provided for this compound |

| Mass Spectrometry (MS) | Molecular weight (268/270 amu), presence of bromine (M, M+2 isotopic pattern), fragmentation pattern. |

| ¹H NMR Spectroscopy | Chemical environment of protons, aromatic proton splitting (AA'BB' system), aliphatic proton signals and their integration. |

| ¹³C NMR Spectroscopy | Number of distinct carbon atoms, chemical shifts for carbonyl, aromatic, and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Presence of functional groups, especially a strong C=O stretch for the ketone (approx. 1685 cm⁻¹). |

| X-ray Crystallography | Absolute 3D structure, bond lengths, and bond angles in the solid state (if a suitable crystal can be grown) researchgate.netnih.gov. |

Statistical Analysis of Analytical Data (e.g., PCA, PLS-DA)

In a manufacturing or research setting where multiple batches of this compound are produced or analyzed, large datasets are often generated from techniques like HPLC or GC-MS. Statistical analysis methods, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are powerful tools for interpreting this complex data brjac.com.br.

PCA is an unsupervised exploratory technique used to reduce the dimensionality of a dataset while retaining most of the variation frontiersin.org. For example, the full chromatograms from multiple HPLC runs could be treated as the dataset. PCA could reveal clustering of samples based on their impurity profiles, potentially identifying batch-to-batch variations or detecting an anomalous sample researchgate.net. The "scores plot" from PCA would visually group similar samples, while the corresponding "loadings plot" would indicate which retention times (i.e., which impurities) are responsible for the observed differences frontiersin.org.

PLS-DA is a supervised method used to build a model that can classify samples into predefined groups. For instance, if some batches of this compound were known to perform well in a subsequent reaction ("Good") and others poorly ("Bad"), PLS-DA could be used to build a predictive model based on their analytical data (e.g., spectroscopic spectra) nih.gov. This model could then be used to classify new, unknown batches, enabling proactive quality control.

Table 5: Hypothetical Application of PCA for Quality Control of this compound Batches

| Step | Description |

| Data Acquisition | Collect HPLC-UV chromatograms from 20 different production batches. |

| Data Preprocessing | Align chromatograms and divide each into discrete time intervals (variables). |

| PCA Modeling | Apply PCA to the resulting data matrix (20 samples x N variables). |

| Interpretation (Scores Plot) | Visualize the scores plot (PC1 vs. PC2). Batches with similar impurity profiles will cluster together. An outlier batch will appear distant from the main cluster. |

| Interpretation (Loadings Plot) | Examine the loadings plot to identify the specific retention times (impurities) that contribute most to the separation observed in the scores plot. |

| Outcome | Rapid identification of batch-to-batch variability and detection of outlier batches based on their chemical fingerprint. |

Computational Chemistry Investigations of 1 4 Bromophenyl Heptan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT calculations on 1-(4-Bromophenyl)heptan-1-one allow for the optimization of its molecular geometry and the computation of various electronic properties.

A key aspect of these studies is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, highlighting sites for nucleophilic attack.

For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-bromophenyl ring, owing to the presence of π-electrons and the lone pairs on the bromine atom. The LUMO is anticipated to be centered on the electrophilic carbonyl group (C=O), a common feature in ketones.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. A small energy gap suggests high reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Illustrative Data Table of Calculated Reactivity Descriptors: The following table presents typical reactivity descriptors that would be derived from a DFT calculation for this compound.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table is illustrative. Actual values would be obtained from specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

The Hartree-Fock (HF) method is a foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. wikipedia.orgfiveable.me It is also known as a self-consistent field (SCF) method, where calculations are performed iteratively until the electronic field no longer changes. wikipedia.org The primary assumption of the HF method is that each electron moves in an average, static field created by all other electrons, rather than accounting for the instantaneous electron-electron repulsions. insilicosci.com

While HF theory provides a valuable starting point and is often used for initial geometry optimizations, it systematically neglects electron correlation—the interactions between the motions of individual electrons. This omission means that HF calculations typically yield total electronic energies that are higher than the true energy. github.io More advanced methods, including DFT, build upon the HF framework to incorporate electron correlation, offering improved accuracy for most molecular properties. fiveable.megithub.io

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. mdpi.comresearchgate.net The resulting MEP map displays regions of varying electrostatic potential on the molecule's surface, which are color-coded to indicate charge density.

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These sites are prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would reveal a distinct pattern of charge distribution. The most negative potential (red) would be concentrated around the electronegative oxygen atom of the carbonyl group, identifying it as the primary site for interaction with electrophiles or Lewis acids. researchgate.net The hydrogen atoms of the phenyl ring and the heptyl chain would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. The bromine atom would influence the electronic landscape of the aromatic ring, creating a region of slightly positive potential on its outer surface (a phenomenon known as a σ-hole), which can participate in halogen bonding. mdpi.comrsc.org

Conformational Analysis and Molecular Dynamics Simulations

The heptyl chain of this compound possesses significant conformational flexibility due to the presence of multiple single bonds that can rotate freely. imperial.ac.uk

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule by exploring the potential energy surface. acs.org This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting structure. Such studies would likely show that staggered conformations of the alkyl chain are energetically favored over eclipsed ones to minimize steric hindrance. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. wikipedia.org In an MD simulation, the movements of atoms are calculated by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular vibrations, and interactions with surrounding molecules (like a solvent) in a simulated environment. researchgate.netnih.gov An MD simulation of this compound could reveal the preferred conformations in solution, the timescale of transitions between different conformers, and how the flexible heptyl chain interacts with the more rigid bromophenyl group. aip.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can be compared with experimental results to confirm or elucidate a molecule's structure. nih.gov

For NMR spectroscopy , chemical shifts (δ) can be accurately predicted using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculation provides theoretical isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). rsc.org Due to systematic errors inherent in the calculations, a linear scaling of the theoretical data against experimental values for a set of known compounds is often performed to improve accuracy. escholarship.orgresearchgate.net

Illustrative Data Table of Predicted vs. Experimental ¹³C NMR Chemical Shifts: This table demonstrates how theoretical calculations can aid in the assignment of experimental NMR signals for this compound.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Assignment |

| C=O | 199.5 | 200.1 | Carbonyl Carbon |

| C1' (C-Br) | 128.0 | 128.5 | Aromatic Carbon |

| C2' | 132.2 | 132.8 | Aromatic Carbon |

| C3' | 130.5 | 131.0 | Aromatic Carbon |

| C4' (C-C=O) | 136.8 | 137.2 | Aromatic Carbon |

| Cα (CH₂) | 38.7 | 39.1 | Alkyl Carbon |

| Cβ (CH₂) | 24.5 | 24.9 | Alkyl Carbon |

| Cγ (CH₂) | 29.3 | 29.7 | Alkyl Carbon |

| Cδ (CH₂) | 31.8 | 32.1 | Alkyl Carbon |

| Cε (CH₂) | 22.8 | 23.2 | Alkyl Carbon |

| Cζ (CH₃) | 14.2 | 14.5 | Alkyl Carbon |

Values are hypothetical and for illustrative purposes. The strong correlation between experimental and calculated shifts allows for confident peak assignment. acs.org

Similarly, vibrational frequencies , corresponding to the peaks in an infrared (IR) spectrum, can be calculated. acs.orgnih.gov These calculations involve computing the second derivatives of the energy with respect to atomic displacements to determine the force constants of the molecular bonds. acs.org The resulting theoretical spectrum can be analyzed to assign specific vibrational modes (e.g., C=O stretch, C-Br stretch, C-H bends) to the experimentally observed absorption bands.

Theoretical Insights into Reaction Mechanisms and Energetics

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, theoretical studies can model reactions involving its ketone functional group, such as nucleophilic addition, reduction, or enolate formation. uomustansiriyah.edu.iqmasterorganicchemistry.com

By calculating the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. This allows for the determination of the most favorable reaction pathway and the rate-determining step. acs.org For example, a computational study could compare the energetics of a Grignard reagent adding to the carbonyl carbon versus a reduction reaction with sodium borohydride (B1222165), providing a theoretical basis for understanding the molecule's reactivity under different conditions.

Chemical Transformations and Derivatization of 1 4 Bromophenyl Heptan 1 One

Modification of the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a key functional group that serves as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular frameworks.

The conversion of the aryl bromide to an organometallic species, such as a Grignard or organolithium reagent, is a powerful strategy for subsequent synthetic applications. However, the presence of the electrophilic ketone carbonyl group within the same molecule presents a significant challenge, as these highly nucleophilic and basic organometallic reagents can react intramolecularly or with the starting material.

To circumvent this, a common strategy involves the protection of the ketone group prior to the metal-halogen exchange. uni.lu The ketone is typically converted into a non-electrophilic protecting group, such as an acetal (B89532) (or ketal), which is stable under the basic conditions required for the formation of Grignard and organolithium reagents.

The general process is outlined below:

Protection: The ketone functionality of 1-(4-bromophenyl)heptan-1-one is reacted with a diol, such as ethylene (B1197577) glycol, under acidic conditions to form a cyclic acetal. This transformation renders the carbonyl group unreactive towards nucleophiles. organic-chemistry.org

Formation of Organometallic Reagent: The protected aryl bromide can then be safely converted to the corresponding Grignard reagent by reacting with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov Alternatively, a lithium-halogen exchange can be performed, typically at low temperatures, using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) to generate the aryllithium species. uni.lu

Reaction with Electrophiles: The newly formed organometallic reagent can then be reacted with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Deprotection: Finally, the acetal protecting group is removed by treatment with aqueous acid to regenerate the ketone functionality in the derivatized product. uni.lu

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ketone Protection | Ethylene glycol, cat. H+ | 2-(4-Bromophenyl)-2-hexyl-1,3-dioxolane |

| 2 | Grignard Formation | Mg, THF | (4-(2-Hexyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide |

| Organolithium Formation | n-BuLi or t-BuLi, THF, low temp. | (4-(2-Hexyl-1,3-dioxolan-2-yl)phenyl)lithium | |

| 3 | Reaction with Electrophile (e.g., CO2) | 1. CO2; 2. H3O+ | 4-(2-Hexyl-1,3-dioxolan-2-yl)benzoic acid |

| 4 | Deprotection | Aqueous acid (e.g., HCl) | 4-Heptanoylbenzoic acid |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds. The bromine atom of this compound makes it an ideal substrate for such transformations, enabling the synthesis of biaryl compounds, stilbenes, and arylalkynes, which are structures with extended π-conjugation. These reactions are typically tolerant of the ketone functionality, thus avoiding the need for protection/deprotection steps.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com For instance, reacting this compound with phenylboronic acid would yield 1-([1,1'-biphenyl]-4-yl)heptan-1-one. This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. iupac.orgadichemistry.comresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. nih.gov This reaction is instrumental in the synthesis of stilbenoid structures. For example, the reaction of this compound with styrene would produce (E)-1-(4-styrylphenyl)heptan-1-one, extending the conjugated system. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. Reacting this compound with phenylacetylene (B144264) would result in 1-(4-(phenylethynyl)phenyl)heptan-1-one, a diarylalkyne.

| Reaction | Coupling Partner | Catalyst System | Product Type | Example Product Name |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | Biaryl ketone | 1-([1,1'-biphenyl]-4-yl)heptan-1-one |

| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst, Base | Stilbenoid ketone | (E)-1-(4-Styrylphenyl)heptan-1-one |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | Arylalkyne ketone | 1-(4-(Phenylethynyl)phenyl)heptan-1-one |

Derivatization for Enhanced Analytical Detection

In analytical chemistry, particularly in chromatography, derivatization is a technique used to modify an analyte to improve its detection and separation properties. This compound possesses two main sites for derivatization: the ketone carbonyl group and the bromophenyl ring.

The ketone group can be reacted with various derivatizing agents to introduce a chromophore or fluorophore, significantly enhancing its detectability by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). Common reagents for carbonyl compounds include:

2,4-Dinitrophenylhydrazine (DNPH): This is a classic reagent that reacts with ketones to form highly colored 2,4-dinitrophenylhydrazone derivatives, which can be readily detected by UV-Vis spectrophotometry. iupac.org

2-Nitrophenylhydrazine (2-NPH): Similar to DNPH, 2-NPH forms derivatives with ketones that can be analyzed by HPLC with diode array detection (DAD), and the resulting mass can be confirmed with mass spectrometry (MS).

Dansyl Hydrazine (B178648): This reagent introduces a highly fluorescent dansyl group, allowing for very sensitive detection by fluorescence detectors.

The bromophenyl moiety can also be targeted for derivatization. For instance, a Suzuki coupling reaction can be employed not just for synthesis but also as an analytical tool to attach a fluorescent tag.

Cyclization and Ring-Forming Reactions